Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Catalog No.
S14620640
CAS No.
M.F
C9H6BrNO2S
M. Wt
272.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Product Name

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

IUPAC Name

methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

PVAUCBWCVVKBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2S1)Br

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1305207-35-5) is a highly functionalized, bicyclic heteroaromatic building block widely utilized as a bioisostere for quinoline and indole cores in pharmaceutical discovery. The scaffold features two orthogonally reactive sites: a highly activated C4-bromide tailored for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a C2-methyl ester that serves as a stable, easily derivatized handle for late-stage amidation or hydrolysis [1]. By masking the carboxylic acid as a methyl ester, this compound provides superior solubility in anhydrous organic solvents and prevents premature decarboxylation during harsh upstream synthetic steps, making it an optimal starting material for complex multi-step active pharmaceutical ingredient (API) synthesis [2].

Research Fit

1 Regioselective 4-Br handle for Pd-catalyzed cross-coupling workflows
2 Orthogonal methyl ester enables late-stage diversification strategies
3 Reported gram-scale protocol supports multi-gram supply for SAR campaigns

Substituting Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate with its free acid counterpart (4-bromothieno[2,3-b]pyridine-2-carboxylic acid) severely compromises processability; the free acid exhibits poor solubility in standard anhydrous coupling solvents (e.g., THF, toluene) and is highly susceptible to protodecarboxylation under the basic conditions required for palladium-catalyzed cross-coupling [1]. Furthermore, attempting to substitute the 4-bromo isomer with the commercially available 5-bromo isomer (Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate) fundamentally alters the scaffold's reactivity. The C4 position is electronically activated by the para-relationship to the pyridine nitrogen, enabling mild coupling conditions, whereas the C5 position lacks this activation, necessitating higher catalyst loadings, elevated temperatures, and resulting in inferior yields during critical C-C or C-N bond-forming steps [2].

Substitution Risk

4-Chloro analog Yields inseparable 4-Cl/6-Cl regioisomer mixture; single-isomer material not accessible via reported chlorination routes
5-Bromo isomer Derived from a different synthetic pathway; occupies a distinct core vector leading to divergent reactivity and biological readout
4-Iodo / Thieno[3,2-b] 4-I analog may show poorer stability and altered oxidative-addition kinetics; ring-fusion isomer displays different kinase-selectivity profiles

Cross-Coupling: C4 Bromide Activation

The electronic environment of the thieno[2,3-b]pyridine core heavily favors oxidative addition at the C4 position over the C5 position. In standardized Suzuki-Miyaura couplings using phenylboronic acid and Pd(dppf)Cl2 at 80°C, Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate achieves >88% yield within 4 hours due to the activating effect of the para-nitrogen [1]. In contrast, the 5-bromo isomer yields less than 45% under identical conditions, requiring temperatures exceeding 110°C and higher catalyst loadings to achieve comparable conversion [2].

Evidence DimensionCross-coupling yield under standard mild conditions (80°C, 4h)
Target Compound Data>88% yield (Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate)
Comparator Or Baseline<45% yield (Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate)
Quantified Difference>43% absolute increase in yield under identical mild conditions
ConditionsStandard Suzuki-Miyaura coupling (Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80°C, 4h)

Procuring the 4-bromo isomer allows chemists to utilize milder reaction conditions, preserving sensitive functional groups on complex coupling partners and reducing expensive catalyst consumption.

Bromination vs. Chlorination
Head-to-head
87% yield, >99:1 regioselectivity vs. 20% combined yield (1.7:1 mixture)
Eliminates regioisomer separation; simplifies scale-up workflow
+67 pp absolute yield; 4.35-fold improvement

Ester Stability Against Decarboxylation

Thiophene-2-carboxylic acids fused to electron-withdrawing pyridine rings are highly prone to thermal decarboxylation in the presence of base. When subjected to standard basic cross-coupling conditions (K2CO3 in DMF at 100°C for 12 hours), Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibits 0% decarboxylation, maintaining complete structural integrity [1]. Conversely, the free acid (4-bromothieno[2,3-b]pyridine-2-carboxylic acid) undergoes up to 25% protodecarboxylation under the same conditions, leading to significant yield loss and complex purification profiles [1].

Evidence DimensionRate of protodecarboxylation under basic heating
Target Compound Data0% decarboxylation detected
Comparator Or Baseline~25% decarboxylation (4-bromothieno[2,3-b]pyridine-2-carboxylic acid)
Quantified DifferenceComplete elimination of decarboxylation side-reactions
ConditionsK2CO3, DMF, 100°C, 12 hours

Procuring the methyl ester prevents critical yield losses during high-temperature basic cross-coupling steps, ensuring reproducible scale-up in process chemistry.

Suzuki–Miyaura Coupling
Reported
85–93% isolated yield
Supports efficient parallel library synthesis
XPhos Pd G2, range of aryl boronates

Methyl Ester Amidation Efficiency

For late-stage functionalization, the steric profile of the ester group dictates the rate of direct amidation or saponification. Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate undergoes direct amidation with primary aliphatic amines (e.g., using AlMe3 activation) to reach >90% conversion within 3 hours at room temperature [1]. The corresponding ethyl ester (Ethyl 4-bromothieno[2,3-b]pyridine-2-carboxylate) exhibits sluggish kinetics, achieving only ~65% conversion in the same timeframe due to increased steric hindrance at the carbonyl carbon [2].

Evidence DimensionDirect amidation conversion rate
Target Compound Data>90% conversion at 3 hours
Comparator Or Baseline~65% conversion (Ethyl 4-bromothieno[2,3-b]pyridine-2-carboxylate)
Quantified Difference25% higher conversion rate in early-stage reaction windows
ConditionsAlMe3-mediated direct amidation with primary amines, THF, 25°C, 3h

The methyl ester streamlines parallel library synthesis by significantly reducing reaction times during the final derivatization steps.

Buchwald–Hartwig Amination
Class-level
84–89% isolated yield
Supports C–N bond formation with cyclic amines
RuPhos Pd G3, piperidine and morpholine scope
Gram-Scale Reproducibility
Reported
80% at 1.00-g scale
Supports multi-gram supply for SAR campaigns
7 pp drop from small-scale; no pure 4-Cl comparator available
Class Biological Activity
Class-level
Class rep. MIC 9.9–19.8 µM; IC₅₀ 25.7–30.5 µM
Reported class-level screening context
Direct 4-Br-2-COOMe data to verify; PIM-1 and antibacterial endpoints
Med-Chem Provenance
Reported
AstraZeneca-validated bioisostere of pyrrolo[2,3-b]pyridine
Reported scaffold validation context
Qualitative differentiation from thieno[3,2-b]pyridine isomer

Kinase Inhibitor Scaffold Development

The highly activated C4-bromide is ideal for early-stage Buchwald-Hartwig aminations to attach hinge-binding aniline motifs, while the C2-ester remains intact for subsequent optimization of solvent-exposed regions, facilitating rapid structure-activity relationship (SAR) mapping [1].

Quinoline Bioisostere Replacement Programs

Used as a direct procurement substitute for 4-bromoquinoline-2-carboxylates in GPCR ligand discovery to modulate lipophilicity (clogP) and improve metabolic stability without altering the primary pharmacophore geometry [2].

Solid-Phase Peptide Synthesis (SPPS) Capping

The methyl ester allows for rapid, mild saponification to the free acid immediately prior to resin attachment, ensuring high coupling efficiencies for the generation of thienopyridine-capped peptide libraries while avoiding the storage instability of the pre-formed free acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor research: 4-arylation library synthesis
Regioselective 4-Br coupling handle
Cross-coupling efficiency and aryl scope
Antiparasitic screening studies: 4-aminated analog synthesis
Amination-compatible 4-Br position
C–N bond formation scope and late-stage diversification
Antibacterial screening studies: Gram-positive and Gram-negative lead ID
Class-validated 2-carboxylate scaffold
MIC endpoint and selectivity profiling
Automated parallel synthesis: cross-coupling workflow integration
Scalable gram-scale protocol
Platform compatibility and batch reproducibility

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

270.93026 g/mol

Monoisotopic Mass

270.93026 g/mol

Heavy Atom Count

14

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